molecular formula C13H10FNO2 B7562736 3-Amino-4'-fluorobiphenyl-4-carboxylic acid

3-Amino-4'-fluorobiphenyl-4-carboxylic acid

Cat. No. B7562736
M. Wt: 231.22 g/mol
InChI Key: XFFPWHCLVYZPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4'-fluorobiphenyl-4-carboxylic acid (AFBC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBC is a derivative of biphenyl, a common organic compound that is widely used in the chemical industry. The unique properties of AFBC make it an attractive candidate for various research applications, including drug development, biochemical studies, and material science.

Mechanism of Action

The exact mechanism of action of 3-Amino-4'-fluorobiphenyl-4-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and proliferation. This compound may also induce apoptosis, a process of programmed cell death that is often disrupted in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to have a protective effect on the liver and may have potential applications in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

3-Amino-4'-fluorobiphenyl-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under standard laboratory conditions. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-Amino-4'-fluorobiphenyl-4-carboxylic acid. One area of interest is in the development of novel anti-cancer drugs based on this compound. Researchers are also exploring the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and liver diseases. In addition, there is ongoing research into the mechanism of action of this compound and the development of more efficient synthesis methods. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

3-Amino-4'-fluorobiphenyl-4-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. One of the most common methods for synthesizing this compound involves the reaction of 4-bromo-3-fluorobiphenyl with potassium phthalimide followed by hydrolysis and subsequent coupling with 4-aminobenzoic acid. The final product is obtained through purification and isolation using standard techniques such as column chromatography.

Scientific Research Applications

3-Amino-4'-fluorobiphenyl-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in drug development, where this compound has been shown to exhibit potent anti-cancer activity. Studies have also shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition to its anti-cancer properties, this compound has also been shown to have potential applications in the treatment of other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFPWHCLVYZPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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